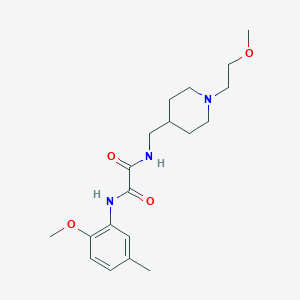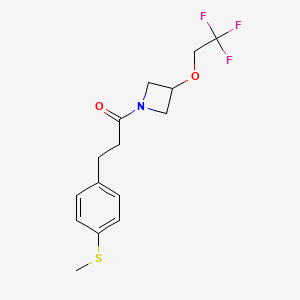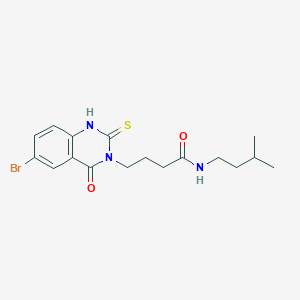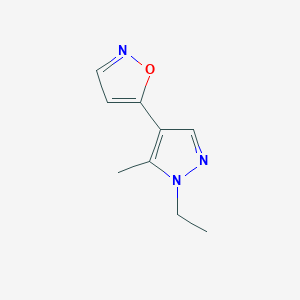
N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O4 and its molecular weight is 363.458. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Compulsive Food Consumption and Binge Eating
Research has identified the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse, suggesting potential therapeutic targets for compulsive food consumption and binge eating disorders. The study conducted by Piccoli et al. (2012) explored the effects of various orexin receptor antagonists, including GSK1059865 and SB-649868, on binge eating in female rats. These compounds showed selective reduction in binge eating behaviors without affecting standard food intake, indicating the importance of orexin-1 receptor mechanisms in binge eating and potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Serotonin Receptor Antagonism
Research into serotonin receptors has revealed compounds like WAY-100635 as potent and selective 5-HT1A receptor antagonists, highlighting their significance in studying serotonin's role in various physiological and pathological processes. Studies by Craven et al. (1994) and Forster et al. (1995) illustrate the importance of these antagonists in understanding serotonin-mediated effects and their potential therapeutic applications in neurological and psychiatric disorders (Craven et al., 1994); (Forster et al., 1995).
Antiproliferative Activity and Cancer Research
The study on sigma(1) receptor ligands, such as the methylpiperidines derivatives explored by Berardi et al. (2005), has uncovered compounds with significant antiproliferative activity in rat C6 glioma cells. This research opens new avenues for tumor research and therapy, suggesting that sigma(1) receptor antagonists may offer novel treatment strategies for cancer (Berardi et al., 2005).
Cognitive Dysfunction and Sigma Receptor Ligands
Ogawa et al. (1994) investigated the effects of NE-100, a potent sigma receptor ligand, on cognitive dysfunction induced by phencyclidine in rats. Their findings suggest that sigma receptor ligands can significantly improve cognitive impairments, highlighting the potential for these compounds in treating cognitive disorders (Ogawa et al., 1994).
Antioxidant and Antimicrobial Potential
Novel compounds with potential antioxidant and antimicrobial properties have been synthesized and evaluated, indicating their efficacy in biological assays. Research by Harini et al. (2014) on novel oxime esters demonstrates the potential of these compounds in medicinal chemistry, offering new insights into their use as therapeutic agents (Harini et al., 2014).
特性
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-14-4-5-17(26-3)16(12-14)21-19(24)18(23)20-13-15-6-8-22(9-7-15)10-11-25-2/h4-5,12,15H,6-11,13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAJMIWQJYAEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2657658.png)





![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2657671.png)

![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)
![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)



![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657681.png)